2-(3-(4-Chlorophenyl)pyrazin-2-yl)thiazolidin-4-one
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Overview
Description
2-(3-(4-Chlorophenyl)pyrazin-2-yl)thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone ring fused with a pyrazine ring and a chlorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-Chlorophenyl)pyrazin-2-yl)thiazolidin-4-one typically involves a multicomponent reaction. One common method includes the reaction of pyrazine-2-carbaldehyde with 4-chlorophenyl isothiocyanate and mercaptoacetic acid under reflux conditions . The reaction proceeds through the formation of an intermediate imine, which cyclizes to form the thiazolidinone ring.
Industrial Production Methods
This may include the use of catalysts, solvents, and controlled temperature and pressure conditions to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(3-(4-Chlorophenyl)pyrazin-2-yl)thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl and pyrazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antimicrobial activity against various bacterial and fungal strains.
Medicine: Investigated for its anticancer properties, particularly against breast and prostate cancer cells.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-(4-Chlorophenyl)pyrazin-2-yl)thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting mitochondrial pathways and disrupting cellular homeostasis . The compound may also inhibit key enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-3-(pyridin-2-yl)thiazolidin-4-one: Known for its anticancer activity against osteosarcoma cells.
5-(4-Chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one: Exhibits antimicrobial and anti-inflammatory properties.
Uniqueness
2-(3-(4-Chlorophenyl)pyrazin-2-yl)thiazolidin-4-one is unique due to its specific structural features, which confer distinct biological activities. The presence of the pyrazine ring enhances its ability to interact with various biological targets, making it a versatile compound for drug development .
Properties
Molecular Formula |
C13H10ClN3OS |
---|---|
Molecular Weight |
291.76 g/mol |
IUPAC Name |
2-[3-(4-chlorophenyl)pyrazin-2-yl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H10ClN3OS/c14-9-3-1-8(2-4-9)11-12(16-6-5-15-11)13-17-10(18)7-19-13/h1-6,13H,7H2,(H,17,18) |
InChI Key |
XXIKTBYZAGNLCD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(S1)C2=NC=CN=C2C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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